molecular formula C14H24N4 B5530829 5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride

5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride

Cat. No. B5530829
M. Wt: 248.37 g/mol
InChI Key: LVHGFDCCRRBAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACEPyH, and it belongs to the class of pyrimidine-based compounds. ACEPyH has been studied extensively for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of ACEPyH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth. ACEPyH has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is required for the synthesis of DNA and RNA. By inhibiting this enzyme, ACEPyH can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
ACEPyH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, ACEPyH has been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that ACEPyH may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACEPyH for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, ACEPyH has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, ACEPyH has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.

Future Directions

There are several potential future directions for research on ACEPyH. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that ACEPyH may have neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's. Another area of interest is the development of new cancer therapies based on ACEPyH. Further studies are needed to fully understand the mechanism of action of ACEPyH and to evaluate its efficacy and safety in animal models and humans. Additionally, research on the long-term effects of ACEPyH on human health is needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

ACEPyH can be synthesized using a multi-step process that involves the condensation of 2,4-diaminopyrimidine with cyclohexanone, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt of ACEPyH.

Scientific Research Applications

ACEPyH has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. Studies have shown that ACEPyH can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-10(15)13-9-16-14(17-11(13)2)18(3)12-7-5-4-6-8-12/h9-10,12H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGFDCCRRBAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)N)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine

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